molecular formula C18H25N5O4 B1683524 YT 146 CAS No. 90596-75-1

YT 146

Cat. No.: B1683524
CAS No.: 90596-75-1
M. Wt: 375.4 g/mol
InChI Key: NVGGIHKSKVAPEY-XKLVTHTNSA-N
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Description

Historical Trajectory of Adenosine (B11128) Receptor Agonist Development and the Emergence of 2-Octynyladenosine (B1663861)

The historical development of adenosine receptor agonists is rooted in the understanding of adenosine as an endogenous nucleoside that plays a crucial role as an autacoid, regulating numerous physiological and pathological processes throughout the body. mdpi.comtandfonline.comunife.it The concept of purinergic signaling, mediated by purine (B94841) nucleotides and nucleosides like adenosine and ATP, was first proposed in 1972. researchgate.netwikipedia.orgfrontiersin.org This laid the groundwork for identifying and characterizing specific membrane-bound adenosine receptors (ARs). tandfonline.com

Initially, research on adenosine receptor function and non-selective adenosine receptor antagonists, such as aminophylline, primarily focused on their roles in the heart. wikipedia.org Over time, four distinct adenosine receptor subtypes were identified and cloned in mammalian species: A1, A2A, A2B, and A3. wikipedia.orgcapes.gov.brnih.gov The development of selective agonists for these subtypes has been a significant area of medicinal chemistry, with many compounds structurally derived from adenosine itself. mdpi.comtandfonline.com

The emergence of 2-alkynyladenosine derivatives, including 2-Octynyladenosine (YT-146), marked a notable advancement in the pursuit of more potent and selective adenosine receptor agonists. oup.comsemanticscholar.org These compounds feature a carbon-carbon bond at the 2-position of the adenosine molecule, a modification that proved crucial for enhancing selectivity. semanticscholar.orgmdpi.com 2-Octynyladenosine, specifically, was identified as a potent and selective A2 adenosine receptor agonist, demonstrating high affinity for the A2 receptor in rat brain membranes (Ki for [3H]NECA = 12.12 nmol/L) and a 17.41-fold selectivity for A2 receptors. oup.comnih.gov This selectivity was a key factor in its further investigation as a pharmacological tool. oup.com

Overview of Purinergic Signaling Systems and Adenosine Receptor Subtypes in Mammalian Physiology

Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides (like ATP) and nucleosides (like adenosine). wikipedia.orgfrontiersin.org This intricate system involves enzymes, transporters, and receptors responsible for the synthesis, release, signal transduction, and inactivation of extracellular ATP and its breakdown products. researchgate.netwikipedia.orgresearchgate.net It is functional throughout the body, including the brain, where it influences neuro- and gliotransmission, neuromodulation, cellular survival, proliferation, and differentiation, as well as neuroinflammation. researchgate.net

Adenosine receptors, also known as P1 receptors, are a class of G protein-coupled receptors (GPCRs) that bind adenosine as their endogenous ligand. wikipedia.orgnih.gov There are four known subtypes in humans: A1, A2A, A2B, and A3, each encoded by a different gene and exhibiting distinct localization, signal transduction pathways, and regulatory mechanisms. wikipedia.orgcapes.gov.brnih.gov

The functional characteristics and G protein coupling of these subtypes are summarized below:

Adenosine Receptor SubtypePrimary G Protein CouplingKey Physiological Roles (Examples)
A1Gi/oRegulating myocardial oxygen consumption, slowing heart rate, presynaptic neuromodulation. wikipedia.orgnih.govphysiology.org
A2AGs/olfIncreasing coronary blood flow (vasodilation), anti-inflammatory effects, regulation of glutamate (B1630785) and dopamine (B1211576) release in the brain. wikipedia.orgwikipedia.orgnih.gov
A2BGs/qCoronary vasodilation, involved in inflammation and immune responses, angiogenesis, tumor growth, myocardial ischemia, acute lung and kidney injuries. wikipedia.orgnih.govphysiology.orgresearchgate.net
A3Gi/oInvolved in inflammation and immune responses, cardioprotection, potential target in cancer. unife.itwikipedia.orgnih.govresearchgate.net

While A1 and A2A receptors generally possess high affinity for adenosine, A2B and A3 receptors show relatively lower affinity. nih.gov However, A2B receptor expression can be upregulated under pathological conditions, such as tissue hypoxia and inflammation, where adenosine concentrations increase rapidly, suggesting a critical role in these contexts. researchgate.net All four adenosine receptor subtypes are expressed in the heart and have been implicated in cardioprotective effects against myocardial ischemia-reperfusion injury. physiology.orgphysiology.org

Rationale for Investigating 2-Octynyladenosine as a Pharmacological Probe and Therapeutic Agent

The investigation of 2-Octynyladenosine as a pharmacological probe and potential therapeutic agent stems from its potent and selective agonism at adenosine A2 receptors, particularly the A2A subtype. oup.comwikipedia.orgnih.gov This selectivity is crucial for dissecting the specific roles of A2 receptors in complex physiological processes and for developing targeted therapies with reduced off-target effects. mdpi.com

As a pharmacological probe, 2-Octynyladenosine (YT-146) has been instrumental in elucidating the functions of A2 adenosine receptors. For instance, it has been used to study its vasodilatory action, demonstrating preferential dilation of the femoral vein over the femoral artery in rats. capes.gov.br Furthermore, an in vivo model of smooth muscle cell proliferation revealed that 2-Octynyladenosine inhibited neointima formation, highlighting its potential in vascular disease research. researchgate.netahajournals.org

The rationale for its therapeutic investigation is primarily driven by the diverse physiological roles of A2 adenosine receptors. A2A receptors, for example, are known to regulate myocardial oxygen demand, increase coronary circulation through vasodilation, and suppress immune cells, thereby protecting tissue from inflammation. wikipedia.org In the brain, A2A receptors regulate glutamate and dopamine release, making them potential therapeutic targets for conditions like Parkinson's disease. wikipedia.org

Research findings on 2-Octynyladenosine (YT-146) have demonstrated its potent cardiovascular effects. In anesthetized normotensive rats, intravenous administration of YT-146 caused a dose-dependent decrease in blood pressure, being 250 times more potent than adenosine in this regard. semanticscholar.org Unlike adenosine and 2-chloroadenosine (B27285), YT-146 showed no negative chronotropic effects at hypotensive doses. semanticscholar.org Oral administration of YT-146 also produced a potent and long-lasting antihypertensive effect in spontaneously hypertensive rats. oup.comsemanticscholar.org

The compound has also shown efficacy as a coronary vasodilator, being 15.9 times more potent than adenosine in relaxing isolated porcine coronary arteries and 12.5 times more potent in increasing dog coronary blood flow. semanticscholar.org While equipotent to adenosine in causing a negative inotropic effect in isolated guinea pig atria, it was less potent in producing atrioventricular conduction block. semanticscholar.org These findings suggest that 2-Octynyladenosine possesses a favorable profile as a potent coronary vasodilator and an orally active, long-acting hypotensive agent with reduced cardiac depressant activity compared to non-selective adenosine. semanticscholar.org

The following table summarizes some key pharmacological data for 2-Octynyladenosine (YT-146) compared to adenosine and 2-chloroadenosine:

CompoundEffect on Blood Pressure (ED30, µg/kg, i.v., normotensive rats)Potency vs. Adenosine (Blood Pressure)Relaxation of Porcine Coronary Arteries (Potency vs. Adenosine)Increase in Dog Coronary Blood Flow (Potency vs. Adenosine)Negative Chronotropic Effect at Hypotensive Doses
2-Octynyladenosine (YT-146)0.4250x15.9x12.5xNo
Adenosine-1x (reference)1x (reference)1x (reference)Yes
2-Chloroadenosine-9.1x1.8x2.4xYes
Source: semanticscholar.org

This detailed pharmacological profile positions 2-Octynyladenosine as a valuable tool for understanding adenosine receptor biology and as a promising lead compound for the development of new drugs targeting the cardiovascular system and other conditions where A2 receptor activation is beneficial.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGGIHKSKVAPEY-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238211
Record name YT 146
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90596-75-1
Record name YT 146
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90596-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YT 146
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Record name YT 146
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization and Receptor Profiling of 2 Octynyladenosine

Adenosine (B11128) Receptor Subtype Binding Affinity and Functional Selectivity

2-Octynyladenosine (B1663861) demonstrates a notable binding affinity and functional selectivity for specific adenosine receptor subtypes, which underpins its observed biological effects.

High-Affinity Interactions with A2 Adenosine Receptors (A2ARs and A2BRs)

2-Octynyladenosine is recognized as a potent agonist for adenosine A2 receptors. In binding assays, it exhibits a high affinity for A2 receptors with a reported Ki value of 12 nM. nih.govnih.gov This affinity translates into considerable selectivity, with 2-Octynyladenosine showing approximately 17-fold higher affinity for A2 receptors compared to A1 receptors. nih.govnih.gov Studies have further specified its selective binding to the A2A receptor subtype with high affinity. jst.go.jp While A2A receptors are typically activated by low (nanomolar) adenosine concentrations, A2B receptors generally require higher (micromolar) concentrations for activation, classifying them as low-affinity receptors. frontiersin.orgresearchgate.netnih.gov

The binding affinities (Ki values) for 2-Octynyladenosine and a related analog, 2-Hexynyladenosine (B1202726), are summarized below:

CompoundA1 Receptor Ki (nM)A2 Receptor Ki (nM)A2/A1 Selectivity (Fold)
2-Octynyladenosine211 nih.gov12 nih.govnih.gov17 nih.govnih.gov
2-Hexynyladenosine146 nih.gov4.1 nih.gov36 nih.govnih.gov

Exploration of A1 Adenosine Receptor Agonism and Antagonism by 2-Octynyladenosine

While 2-Octynyladenosine primarily targets A2 receptors, its interaction with A1 adenosine receptors has also been evaluated. It exhibits a significantly lower affinity for A1 receptors compared to A2 receptors, with a Ki value of 211 nM. nih.gov Functional studies, such as those investigating ocular hypotensive responses, indicate that the effects of 2-Octynyladenosine are not inhibited by the adenosine A1-receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), further supporting its preferential activity at A2 receptors rather than A1. jst.go.jp

Investigation of A3 Adenosine Receptor Modulation by 2-Octynyladenosine

Information specifically detailing the modulation of A3 adenosine receptors by 2-Octynyladenosine was not found within the scope of the provided search results. Other adenosine analogs, such as IB-MECA and 2-Cl-IB-MECA, are known as potent and selective A3 adenosine receptor agonists. sigmaaldrich.comfishersci.ptbio-techne.com

Comparative Pharmacological Spectrum of 2-Octynyladenosine with Reference Adenosine Analogues

2-Octynyladenosine's pharmacological profile has been compared to that of endogenous adenosine and other synthetic adenosine analogues. It demonstrates superior potency in certain cardiovascular effects compared to adenosine and 2-chloroadenosine (B27285). For instance, 2-Octynyladenosine was found to be 250 times more potent than adenosine in lowering blood pressure in anesthetized normotensive rats. semanticscholar.org Furthermore, it was 15.9 times more potent than adenosine in relaxing isolated porcine coronary arteries and 12.5 times more potent in increasing dog coronary blood flow. semanticscholar.org

In the context of A2 receptor agonism, 2-Octynyladenosine's effects, particularly its preferential vasodilation of the femoral vein over the femoral artery, are similar to those observed with CGS 21680, another known A2 receptor agonist. capes.gov.br In contrast, 5'-N-ethylcarboxamidoadenosine (NECA) is a nonselective adenosine receptor agonist, showing approximately equipotent binding affinity at both A1 and A2 receptors. nih.gov

Comparative Potency in Cardiovascular Effects

CompoundEffectRelative Potency vs. Adenosine
2-OctynyladenosineLowering blood pressure (rat)250x semanticscholar.org
2-OctynyladenosineRelaxation of porcine coronary arteries15.9x semanticscholar.org
2-OctynyladenosineIncreasing dog coronary blood flow12.5x semanticscholar.org

Dose-Response Relationships and Efficacy of 2-Octynyladenosine in Cellular and Organ Systems

2-Octynyladenosine exhibits clear dose-response relationships and efficacy across various cellular and organ systems, particularly within the cardiovascular and ocular domains.

In anesthetized normotensive rats, intravenous administration of 2-Octynyladenosine caused a dose-dependent decrease in blood pressure, with an ED50 value of 0.4 µg/kg. semanticscholar.org Notably, at hypotensive doses, 2-Octynyladenosine did not induce negative chronotropic effects (decrease in heart rate), unlike adenosine and 2-chloroadenosine, which decreased heart rate at approximately equihypotensive doses. semanticscholar.org

Oral administration of 2-Octynyladenosine (0.1-1.0 mg/kg) in spontaneously hypertensive rats (SHR) produced a potent and long-lasting antihypertensive effect. semanticscholar.orgoup.com Peak effects on systolic blood pressure were observed around 5 hours post-administration, with a 1.0 mg/kg dose leading to approximately a 100 mmHg decrease in systolic blood pressure. semanticscholar.org

In isolated porcine coronary arteries, 2-Octynyladenosine demonstrated concentration-dependent relaxation. It achieved complete dilation of the femoral vein at concentrations as low as 10^-7 M, whereas concentrations greater than 10^-4 M were required to induce complete relaxation in the femoral artery, indicating a preferential vasodilatory action on veins. capes.gov.br This vasodilatory action in the vein was antagonized by an A2B-receptor antagonist, suggesting A2 receptor activation. capes.gov.br

Regarding cardiac function, 2-Octynyladenosine was equipotent to adenosine in causing a negative inotropic effect in isolated guinea pig atria but was less potent than adenosine in producing atrioventricular conduction block in guinea pigs. semanticscholar.org

In ocular systems, 2-Octynyladenosine (also referred to as 2-(1-octyn-1-yl)adenosine or 2-O-Ado in some contexts) induced ocular hypotensive responses. This effect was inhibited by the adenosine A2A-receptor antagonist 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) (CSC), but not by A1 or A2B antagonists. jst.go.jp Furthermore, 2-Octynyladenosine increased outflow facility, an effect also inhibited by CSC, suggesting that its ocular hypotensive action is primarily mediated through the activation of the adenosine A2A receptor. jst.go.jp

Elucidation of 2 Octynyladenosine S Mechanisms of Action at the Cellular and Molecular Level

Intracellular Signal Transduction Pathways Activated by 2-Octynyladenosine (B1663861)

The binding of 2-Octynyladenosine to adenosine (B11128) receptors, primarily the A2A and A2B subtypes, triggers a series of molecular events within the cell. researchgate.netnih.gov These signaling cascades are central to understanding its physiological effects. A signal transduction pathway is the chain of events that connects a cell signal to a cellular response. savemyexams.com

A primary and well-documented mechanism initiated by 2-Octynyladenosine involves the activation of adenylyl cyclase. wikiwand.com As a selective agonist for A2 adenosine receptors, its binding to these G protein-coupled receptors (GPCRs) leads to the activation of the associated Gs protein subunit. nih.govthoracickey.com This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgresearchgate.net

The resulting elevation of intracellular cAMP is a key step in the signaling pathway. ahajournals.org cAMP acts as a second messenger, interacting with and regulating other proteins such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels to mediate downstream cellular events. wikipedia.org This increase in cAMP is a known pathway involved in arresting the growth of smooth muscle cells and maintaining their contractile phenotype. ahajournals.org Studies have confirmed that 2-Octynyladenosine, also known as YT-146, acting as an adenosine A2A receptor agonist, influences cAMP production. jst.go.jp The activation of A2B adenosine receptors also involves the adenylyl cyclase pathway, leading to increased intracellular cAMP levels and subsequent protein kinase activation. researchgate.netresearchgate.net

Evidence suggests that adenosine receptor activation, the target of 2-Octynyladenosine, is linked to the mitogen-activated protein kinase (MAPK) signaling cascades. ahajournals.org The MAPK cascade is a highly conserved module involved in various cellular functions, including proliferation and differentiation. wikipathways.org Activation of A2b adenosine receptors has been shown to stimulate MAP kinase activity in certain cell types. researchgate.net

There is compelling evidence for the regulation of vascular smooth muscle cell proliferation through A2 receptors acting via MAPK pathways. ahajournals.org However, the precise pathways are still under investigation, with some preliminary findings pointing towards the involvement of specific MAPK family members like extracellularly responsive kinase 1/2 (ERK1/2) and c-Jun N-terminal kinases (JNKs). ahajournals.orgthoracickey.com These kinases are part of a sequential activation cascade that controls a wide array of cellular functions. researchgate.netnih.gov The activation of these pathways represents a significant mechanism by which extracellular signals are transduced to elicit a cellular response.

The involvement of Protein Kinase C (PKC) in the signaling pathways of 2-Octynyladenosine appears to be limited. PKC is a family of serine/threonine kinases activated by signals such as increases in diacylglycerol (DAG) and intracellular calcium. wikipedia.org While PKC is a crucial component of many signal transduction cascades that regulate cell growth and differentiation, some research indicates that adenosine-induced DNA synthesis may occur independently of PKC activation. ahajournals.orgnih.gov One study noted an 8-phenyltheophylline-resistant mitogenic action of adenosine that was not mimicked by A1- and A2-selective agonists, suggesting a pathway independent of typical receptor-mediated PKC activation. ahajournals.org

Mitochondrial function is critically dependent on ion homeostasis, which is maintained by various mitochondrial ion channels. nih.gov These channels regulate the mitochondrial membrane potential, ATP synthesis, and signaling. frontiersin.org While direct evidence extensively detailing the specific actions of 2-Octynyladenosine on mitochondrial ion channels is not widely documented, the broader effects of adenosine provide some insights.

Research has suggested the involvement of Na+-H+ exchange in adenosine-induced DNA synthesis, indicating a potential role in modulating ion homeostasis. ahajournals.org Mitochondrial ion channels are key to controlling mitochondrial function, and their dysregulation can impact cellular health. frontiersin.orgmdpi.com These channels, located in both the inner and outer mitochondrial membranes, are crucial for maintaining the ionic balance required for processes like ATP production and apoptosis. mdpi.comfrontiersin.org However, further research is required to fully elucidate the direct and specific modulatory effects of 2-Octynyladenosine on these channels and on mitochondrial ion homeostasis, such as Na+ accumulation.

Protein Kinase C (PKC) Dependent Signaling Mechanisms

Cellular Responses and Physiological Effects Mediated by 2-Octynyladenosine

The activation of the aforementioned signaling pathways by 2-Octynyladenosine culminates in distinct cellular and physiological responses. These are particularly evident in the context of vascular biology.

A significant physiological effect of 2-Octynyladenosine is its regulation of vascular smooth muscle cell (VSMC) behavior. ahajournals.org VSMCs have the ability to switch between a contractile and a synthetic (proliferative) phenotype in response to environmental cues. bmbreports.org Dysregulation of this plasticity is associated with vascular diseases. bmbreports.org

2-Octynyladenosine, acting as a selective A2 receptor agonist, has been shown to inhibit VSMC proliferation. ahajournals.org This inhibitory effect is mediated through the activation of A2 receptors, leading to an elevation of cAMP. ahajournals.org In a rat femoral artery injury model, 2-octynyladenosine was found to reduce neointimal thickening, a process driven by VSMC proliferation. ahajournals.orgresearchgate.net This anti-proliferative action is critical, as abnormal increases in VSMC proliferation are linked to various vascular diseases. bmbreports.org

In addition to inhibiting proliferation, adenosine signaling can also induce apoptosis (programmed cell death) in VSMCs. researchgate.netnih.gov Studies suggest that adenosine induces apoptosis of human arterial smooth muscle cells through the A2bAR in a cAMP-dependent manner. researchgate.net This dual action of inhibiting proliferation and promoting apoptosis highlights its potential role in maintaining vascular homeostasis and remodeling.

Summary of 2-Octynyladenosine's Effects on Vascular Smooth Muscle Cells (VSMCs)
Cellular ProcessEffect of 2-OctynyladenosineMediating Receptor (Subtype)Key Signaling MoleculeSupporting Evidence
ProliferationInhibitionA2, A2bcAMPReduces neointimal thickening in vivo. ahajournals.orgresearchgate.net
ApoptosisInductionA2bcAMPPromotes programmed cell death in human arterial VSMCs. researchgate.net

Influence on Endothelial Cell Function and Nitric Oxide Production

2-Octynyladenosine plays a significant role in modulating endothelial cell function, primarily through its interaction with adenosine A₂A receptors, leading to vasodilation. A key mechanism in this process is the production of nitric oxide (NO), a critical signaling molecule in the vascular system. nih.gov

Activation of adenosine A₂A receptors by agonists like 2-Octynyladenosine initiates a signaling cascade within endothelial cells. This process can lead to the stimulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for synthesizing NO from L-arginine. nih.govcas.czfrontiersin.org The subsequent release of NO from endothelial cells causes relaxation of the adjacent vascular smooth muscle cells, resulting in vasodilation and a decrease in blood pressure. cas.czoup.com

Research has demonstrated that the vasodilatory effects of adenosine receptor agonists are endothelium-dependent and mediated by the release of NO. cas.cz Studies on rat aortas have shown that adenosine-evoked NO release is a complex process involving different signaling pathways depending on the specific adenosine receptor subtype activated. nih.gov Specifically, A₂A receptor-mediated NO release requires the influx of extracellular calcium (Ca²⁺) and the activation of calcium-activated potassium (KCa) channels. nih.gov This influx of calcium is a critical step in activating eNOS. nih.gov The process may also be enhanced by the phosphorylation of eNOS by protein kinase A (PKA), which is activated by an increase in cyclic AMP (cAMP) following A₂A receptor stimulation. nih.gov

The significance of this mechanism is underscored by the observation that the antihypertensive effects of 2-Octynyladenosine have been documented in animal models. oup.com This highlights the compound's potential influence on cardiovascular regulation through its action on endothelial cells and nitric oxide production.

Interactive Data Table: Key Factors in 2-Octynyladenosine-Mediated Nitric Oxide Production

FactorRole in NO ProductionSupporting Evidence
Adenosine A₂A Receptor Primary target of 2-Octynyladenosine, initiating the signaling cascade. oup.comnih.gov
Endothelial Nitric Oxide Synthase (eNOS) Enzyme responsible for synthesizing nitric oxide. cas.czfrontiersin.orgnih.gov
Extracellular Calcium (Ca²⁺) Influx is required for the activation of eNOS. nih.gov
Calcium-Activated Potassium (KCa) Channels Activation facilitates Ca²⁺ influx. nih.gov
Cyclic AMP (cAMP) Increased levels lead to the activation of Protein Kinase A. nih.govjst.go.jp
Protein Kinase A (PKA) Phosphorylates and activates eNOS, enhancing NO release. nih.gov

Neurotransmitter Release Modulation (e.g., Noradrenaline)

2-Octynyladenosine, acting as a potent adenosine A₂A receptor agonist, has been shown to modulate the release of neurotransmitters, with a notable effect on noradrenaline. jst.go.jp A neurotransmitter release modulator is a substance that alters the release of one or more neurotransmitters. wikipedia.org

In studies using PC12 cells, a cell line often used as a model for neuronal function, 2-Octynyladenosine demonstrated a concentration-dependent enhancement of noradrenaline release. jst.go.jp This effect was observed both in the basal state and when stimulated by ATP. jst.go.jp The mechanism underlying this enhancement involves the activation of adenosine A₂A receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels. jst.go.jp

The elevated cAMP levels, in turn, activate cAMP-dependent protein kinase (PKA). jst.go.jp This kinase then acts on the exocytosis process at a point downstream of the increase in intracellular calcium concentration, ultimately facilitating the release of noradrenaline. jst.go.jp This suggests that 2-Octynyladenosine does not directly cause an increase in intracellular calcium but rather potentiates the release triggered by other stimuli. jst.go.jp

The modulation of noradrenaline release is a key aspect of sympathetic nervous system regulation. nih.govnih.gov By enhancing noradrenaline release, 2-Octynyladenosine can influence various physiological responses controlled by this system. It is important to note that the modulation of neurotransmitter release is a complex process involving various receptors and signaling pathways. frontiersin.orgusc.edu

Interactive Data Table: 2-Octynyladenosine's Effect on Noradrenaline Release in PC12 Cells

ParameterObservationMechanism
cAMP Accumulation Concentration-dependent increase with an EC₅₀ of 1.2 ± 0.9 nM. jst.go.jpActivation of adenosine A₂A receptors. jst.go.jp
Noradrenaline Release Concentration-dependent increase with an EC₅₀ of 0.23 ± 0.15 nM. jst.go.jpcAMP-dependent enhancement of the exocytosis process. jst.go.jp
ATP-Evoked Noradrenaline Release Enhanced the maximal response to ATP without changing the EC₅₀ of ATP. jst.go.jpPotentiation of the exocytosis process downstream of intracellular Ca²⁺ increase. jst.go.jp
Role of PKA The effects were inhibited by H-89, a PKA inhibitor. jst.go.jpIndicates the involvement of cAMP-dependent protein kinase. jst.go.jp

Effects on Immune Cell Function and Inflammatory Mediators

The activation of adenosine A₂A receptors by agonists like 2-Octynyladenosine has significant implications for immune cell function and the modulation of inflammatory mediators. The adenosine A₂A receptor is recognized for its anti-inflammatory properties. biorxiv.org

Inflammation is a complex biological response involving various immune cells, such as macrophages, neutrophils, and lymphocytes, which release a variety of inflammatory mediators. mdpi.comnih.gov These mediators include cytokines, chemokines, and reactive oxygen species. frontiersin.orgresearchgate.net

Adenosine A₂A receptor agonists have been shown to exert anti-inflammatory effects in various models. For instance, they can inhibit the activation of leukocytes and reduce platelet aggregation. biorxiv.orgnih.gov The activation of A₂A receptors can lead to an increase in cAMP, which in turn can suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins by immune cells. biorxiv.orgthermofisher.com

While direct studies on 2-Octynyladenosine's effects on specific immune cell populations and a comprehensive profile of modulated inflammatory mediators are not extensively detailed in the provided context, the known function of A₂A receptor agonists provides a strong indication of its potential role. Other A₂A agonists have demonstrated the ability to reduce neurotoxicity and have anti-inflammatory effects in models of lung injury. This suggests that 2-Octynyladenosine could similarly influence immune responses by suppressing the activity of inflammatory cells and the release of their associated mediators.

The modulation of the immune system by adenosine A₂A receptor agonists is a critical area of research, with potential implications for a variety of inflammatory and autoimmune conditions. biorxiv.org

In Vivo Biological Activities and Therapeutic Implications of 2 Octynyladenosine

Cardiovascular System Research on 2-Octynyladenosine (B1663861)

Research extensively details the impact of 2-Octynyladenosine on the cardiovascular system, highlighting its roles in blood pressure regulation, vascular tone modulation, and myocardial protection.

Antihypertensive Efficacy and Systemic Hemodynamic Regulation

2-Octynyladenosine (YT-146) has demonstrated significant antihypertensive efficacy and favorable systemic hemodynamic regulation in various preclinical models. It acts as a potent hypotensive agent, exhibiting a dose-dependent decrease in blood pressure in anesthetized normotensive rats. Notably, YT-146 was found to be approximately 250 times more potent than adenosine (B11128) in inducing this hypotensive effect. nih.gov A key characteristic distinguishing YT-146 from other adenosine analogs, such as adenosine and 2-chloroadenosine (B27285), is its minimal impact on heart rate at hypotensive doses, suggesting a reduced propensity for cardiac depressant activity. nih.gov

Further studies in spontaneously hypertensive rats (SHRs) confirmed that oral administration of YT-146 resulted in potent and long-lasting antihypertensive effects. nih.govwikipedia.org The observed hypotensive action is primarily attributed to peripheral vasodilation, mediated by its selective activation of adenosine A2 receptors. Importantly, research indicates that YT-146 had no remarkable effect on renal function in an animal model of hypertension.

CompoundRelative Potency (vs. Adenosine for Hypotension)Effect on Heart Rate at Hypotensive Doses
2-Octynyladenosine (YT-146)250x more potentNo marked decrease
Adenosine1x (reference)Decreased
2-Chloroadenosine9.1x more potentDecreased

Differential Vasodilatory Action in Arterial and Venous Circulations

2-Octynyladenosine (YT-146), functioning as an adenosine A2 receptor agonist, exhibits a distinct and preferential vasodilatory action across different vascular beds. Investigations in isolated rat femoral artery and vein models revealed a marked difference in its effects. YT-146 achieved complete dilation of the femoral vein at concentrations as low as 10⁻⁷ M. wikipedia.orgCurrent time information in West Northamptonshire, GB.nih.gov In contrast, inducing complete relaxation in the femoral artery required significantly higher concentrations, exceeding 10⁻⁴ M. wikipedia.orgCurrent time information in West Northamptonshire, GB.nih.gov This preferential dilation of veins over arteries was also observed with another adenosine A2 receptor agonist, CGS 21680. Current time information in West Northamptonshire, GB.

The mechanisms underlying this differential action suggest that YT-146-induced vasodilation in the femoral vein may involve adenosine A2 receptor activation. Current time information in West Northamptonshire, GB. In the femoral artery, however, the vasodilation was found to be partially endothelium-dependent and could be partially reversed by Nω-nitro-l-arginine, indicating a role for nitric oxide. Current time information in West Northamptonshire, GB.

Vessel TypeConcentration for Complete Dilation (2-Octynyladenosine)Mechanism of Vasodilation
Femoral VeinAs low as 10⁻⁷ MMay involve A2 receptor activation
Femoral ArteryGreater than 10⁻⁴ MPartially endothelium-dependent, reversible by Nω-nitro-l-arginine

Cardioprotective Effects in Ischemia-Reperfusion Injury

2-Octynyladenosine (YT-146) has demonstrated significant cardioprotective effects against ischemia-reperfusion injury, a process that can lead to substantial myocardial damage following a period of interrupted blood supply and subsequent restoration of flow. Studies conducted in anesthetized open-chest dogs, subjected to 90-minute occlusion of the left anterior descending artery followed by 300 minutes of reperfusion, showed that YT-146 significantly reduced myocardial infarct size in a dose-dependent manner.

Specifically, treatment with 3 µg/kg or 10 µg/kg of YT-146 resulted in a reduction of infarct size from 56.2% ± 2.7% (vehicle-treated) to 29.5% ± 8.7% and 20.2% ± 7.0%, respectively. The infarct size reduction achieved with 10 µg/kg YT-146 was comparable to that observed with ischemic preconditioning (19.2% ± 6.3%). This cardioprotective effect is believed to stem from the limitation of infarct size, potentially through A2-receptor-mediated coronary artery dilation during the early phase of reperfusion, which helps to restore blood flow to the affected myocardial tissue. Furthermore, investigations have explored the effects of YT-146 on mitochondrial function in ischemic and reperfused rat hearts, suggesting that its protective actions may involve the preservation of mitochondrial integrity and function. wikipedia.orguni.lu

Treatment GroupMyocardial Infarct Size (% of Area at Risk)
Vehicle-treated56.2 ± 2.7
YT-146 (3 µg/kg)29.5 ± 8.7
YT-146 (10 µg/kg)20.2 ± 7.0
Ischemic Preconditioning19.2 ± 6.3

Ocular System Research: Intraocular Pressure Reduction by 2-Octynyladenosine in Glaucoma Models

Beyond its cardiovascular effects, 2-Octynyladenosine (YT-146) has also been investigated for its potential in ocular therapeutic applications, particularly in the context of intraocular pressure (IOP) regulation relevant to glaucoma. Studies have indicated that 2-Octynyladenosine is capable of reducing intraocular pressure. wikidata.org This ocular hypotensive effect is suggested to be primarily mediated by an increase in outflow facility, a crucial mechanism for regulating fluid dynamics within the eye. The involvement of adenosine A2a receptors is implicated in this process, suggesting that activation of these receptors by 2-Octynyladenosine contributes to improved aqueous humor outflow and subsequent IOP reduction. nih.gov These findings highlight its potential as a therapeutic agent for conditions characterized by elevated intraocular pressure, such as glaucoma.

Other Investigational Therapeutic Areas for 2-Octynyladenosine (e.g., Neurological, Inflammatory)

While 2-Octynyladenosine exhibits diverse biological activities, direct research specifically investigating its therapeutic potential in neurological or inflammatory conditions is not extensively documented in the current literature. The primary focus of existing studies has been on its cardiovascular and ocular effects.

Structure Activity Relationship Sar Studies of 2 Octynyladenosine and Its Analogues

Importance of the 2-Position Substitution for Adenosine (B11128) Receptor Selectivity and Potency

The 2-position of the adenosine purine (B94841) moiety is a critical site for structural modifications that significantly influence the selectivity and potency of adenosine derivatives for specific adenosine receptor (AR) subtypes (A1, A2A, A2B, A3) nih.govnih.gov. 2-Octynyladenosine (B1663861) (2-ONA), also known as YT-146, is a prominent example of a 2-substituted adenosine derivative that exhibits potent and selective agonism at the A2A adenosine receptor nih.govoup.comnih.gov.

Early investigations into 2-substituted adenosines, such as 2-chloroadenosine (B27285) (2-CADO), showed modest A2 selectivity or relative non-selectivity nih.gov. However, the introduction of larger, more lipophilic substituents at the 2-position, particularly alkynyl chains, proved highly effective in enhancing A2A receptor affinity and selectivity nih.govnih.gov. For instance, 2-hexynyladenosine (B1202726) (2-HNA) and 2-octynyladenosine (2-ONA) are potent A2A agonists nih.govnih.gov. In binding assays, 2-HNA demonstrated a Kᵢ value of 4 nM and 36-fold selectivity for the A2A receptor, while 2-ONA showed a Kᵢ value of 12 nM and 17-fold selectivity for the A2A receptor over the A1 receptor nih.govnih.gov. This indicates that increasing the length of the alkynyl chain from hexynyl to octynyl maintains potency but slightly reduces selectivity for the A2A receptor nih.govnih.gov.

The following table summarizes the binding affinities and selectivities of 2-HNA and 2-ONA:

CompoundA2A Kᵢ (nM)A1 Kᵢ (nM)A2A/A1 Selectivity
2-Hexynyladenosine (2-HNA)4.1 nih.gov146 nih.gov36 nih.govnih.gov
2-Octynyladenosine (2-ONA)12.1 oup.comnih.gov211 nih.gov17.41 oup.com, 17 nih.govnih.gov

Kᵢ values are for [³H]NECA binding to A2 receptors and [³H]CHA binding to A1 receptors in rat brain membranes. nih.gov

Further modifications at the 2-position have led to other A2A-selective compounds, such as CGS 21680, which is 140-fold selective for the A2A receptor with a Kᵢ value of 21 nM nih.gov. These findings underscore the critical role of the 2-position in tailoring the pharmacological profile of adenosine derivatives, particularly for achieving high affinity and selectivity for the A2A receptor subtype.

Analysis of Ribose Moiety Modifications and Their Impact on Pharmacological Profile

While modifications at the purine moiety, especially at the 2- and N6-positions, are extensively explored for adenosine receptor ligand development, the ribose moiety of adenosine is generally less amenable to extensive structural changes without significant loss of activity nih.gov. For most adenosine agonists, very few modifications to the basic ribose structure are tolerated, with the 5′-position being the most common site for substitution nih.gov.

However, some studies have investigated the impact of ribose modifications on the pharmacological profile of nucleoside analogues. For example, small alkyl amide substitutions at the 5'-position, such as in 5′-N-ethylcarboxamidoadenosine (NECA), can provide increased potency across all adenosine receptor subtypes, although this often results in non-selectivity sigmaaldrich.com. NECA itself is considered one of the most potent agonists across all four AR subtypes sigmaaldrich.com.

For instance, in the context of ribonucleotide reductase inhibitors, modifications at the 2'-position of deoxyadenosine, such as the introduction of a 2'-(2-hydroxyethyl) group, have been explored. These modifications were designed to displace a conserved water molecule at the active site, thereby affecting enzyme inhibition nih.gov. While this specific example is not directly related to adenosine receptor pharmacology, it illustrates how modifications to the ribose can impact molecular interactions and biological activity.

Design and Synthesis Strategies for Novel 2-Octynyladenosine Derivatives

The design and synthesis of novel 2-octynyladenosine derivatives often stem from insights gained from structure-activity relationship (SAR) studies, particularly the importance of the 2-position substitution for A2A receptor selectivity and potency nih.govnih.gov. The objective is to iteratively modify the chemical structure to optimize desired biological activity while addressing other properties such as solubility or metabolic stability spirochem.com.

A common strategy involves introducing various substituents at the C2-position of the adenosine scaffold. Given the success of alkynyl groups like those in 2-octynyladenosine, further exploration might involve varying the length, branching, or functionalization of these alkynyl chains nih.govnih.govsci-hub.se. The synthesis of 2-alkynyladenosines, including 2-octynyladenosine, has been instrumental in identifying potent and selective A2A receptor agonists nih.govnih.gov.

General synthetic approaches for nucleoside derivatives often involve chemical reactions that allow for the selective modification of specific positions on the purine ring or the ribose sugar nih.govmdpi.com. For example, the synthesis of novel phthalimide (B116566) derivatives involves reactions with primary amine derivatives to introduce various pharmacophore subunits mdpi.com. While this specific example is for anti-microbial agents, the principle of introducing diverse functional groups to a core scaffold is broadly applicable in medicinal chemistry.

The design process is often guided by the aim to achieve specific receptor selectivity. For instance, the development of A2A-selective agonists often focuses on modifications at the 2-position, while A1-selectivity is typically achieved through modifications at the N6-position nih.govsigmaaldrich.com. The successful synthesis of compounds like 2-octynyladenosine demonstrates the feasibility of incorporating relatively large, hydrophobic substituents at the 2-position to achieve high A2A affinity and selectivity nih.govnih.gov.

Computational Chemistry Approaches in 2-Octynyladenosine SAR Elucidation

Computational chemistry plays a crucial role in understanding and elucidating the structure-activity relationships of chemical compounds, including 2-octynyladenosine and its analogues spirochem.comspirochem.com. This field utilizes advanced modeling and simulation techniques to predict molecular properties and interactions with high precision, aiding in drug discovery from hit identification to lead optimization spirochem.com.

Key computational approaches employed in SAR elucidation include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., 2-octynyladenosine derivative) when bound to a receptor (e.g., adenosine receptor subtype) and estimates the binding affinity chemmethod.comrsc.org. Molecular docking studies can rationalize the affinity and selectivity profiles of compounds by identifying key interactions (e.g., hydrogen bonding, hydrophobic interactions) between the ligand and the receptor's active site chemmethod.comresearchgate.net. For example, molecular docking has been used to identify compounds with optimal acyl chain lengths that selectively bind to enzyme active sites rsc.org.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecular systems, allowing researchers to observe how ligands interact with receptors over time rsc.orgnih.gov. This can help validate findings from docking studies and assess the stability of ligand-receptor complexes rsc.org. For instance, MD simulations have been used to understand how ribose modifications affect the structural stability of nucleotide analogues at enzyme active sites nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity spirochem.com. By analyzing a series of derivatives, QSAR can identify structural features that are critical for potency or selectivity, guiding the design of new compounds with improved properties.

Homology Modeling and Structure-Based Design: When experimental 3D structures of adenosine receptors are available or can be reliably modeled, structure-based design approaches can be used. This involves designing new ligands that are complementary to the receptor's binding pocket, potentially leading to more potent and selective compounds nih.gov. Analysis of X-ray crystal structures of protein-ligand complexes can reveal conserved interactions that inform the design of novel inhibitors nih.gov.

Computational chemistry approaches are seamlessly integrated into modern drug discovery workflows, providing predictive capabilities that accelerate the understanding of SAR and guide synthetic efforts spirochem.comspirochem.com. These methods enable chemists to make informed structural modifications to optimize activity, selectivity, and other pharmacokinetic properties spirochem.com.

Methodologies and Experimental Models Employed in 2 Octynyladenosine Research

In Vivo Animal Models for Systemic and Organ-Specific Pharmacological Studies

Ischemia-Reperfusion Injury Models (e.g., Rat Heart, Myocardial Infarction)

Studies have extensively investigated the cardioprotective effects of 2-Octynyladenosine (B1663861) in models of ischemia-reperfusion (I/R) injury, particularly in isolated rat hearts. In these models, the heart is subjected to a period of induced ischemia, followed by reperfusion, mimicking the conditions seen in myocardial infarction.

Detailed Research Findings: A key study investigated the effects of 2-Octynyladenosine (YT-146) on mitochondrial function in ischemic and ischemic/reperfused rat hearts. Isolated rat hearts were perfused using the Langendorff method with a constant flow rate, and subjected to 30 minutes of ischemia followed by 60 minutes of reperfusion. Preischemic treatment with YT-146 significantly improved the postischemic recovery of left ventricular developed pressure. jst.go.jp Furthermore, the high-energy phosphate (B84403) content in reperfused hearts treated with YT-146 was more significantly restored compared to untreated hearts. jst.go.jp

Table 1: Effects of 2-Octynyladenosine (YT-146) on Mitochondrial Function and Cardiac Parameters in Ischemic/Reperfused Rat Hearts

ParameterVehicle-Treated Hearts (Mean ± S.E.)YT-146 Treated Hearts (Mean ± S.E.)SignificanceReference
Postischemic Recovery of Left Ventricular Developed PressureLowerImprovedSignificant jst.go.jp
High-Energy Phosphate Content (Restoration)Less restoredMore greatly restoredSignificant jst.go.jp
Mitochondrial Na+ Content (at end of ischemia)HigherAttenuatedSignificant jst.go.jp
Perfusion Pressure at end of reperfusion~100 mmHg~60 mmHgSignificant jst.go.jp
Myocardial ATP Content (Preischemia)23.6 ± 0.5 µmol/g dry tissueNot significantly differentN/A jst.go.jp
Myocardial CP Content (Preischemia)34.0 ± 1.3 µmol/g dry tissueNot significantly differentN/A jst.go.jp

Vascular Injury Models (e.g., Neointima Formation)

2-Octynyladenosine has also been investigated in models of vascular injury, particularly focusing on its ability to inhibit neointima formation, a process associated with vascular restenosis after interventions like angioplasty.

Detailed Research Findings: An in vivo model of smooth muscle cell proliferation demonstrated that 2-Octynyladenosine, acting as an A2 receptor agonist, inhibited neointima formation. nih.gov, sci-hub.se Specifically, it was shown to reduce neointimal thickening in a rat femoral artery injury model. aai.org The A2b adenosine (B11128) receptor (A2bAR) plays a protective role in vascular injury, as evidenced by studies using A2bAR knockout (KO) mice. nih.gov, sci-hub.se In these models, guidewire-induced injury to the femoral artery resulted in markedly thickened neointima in A2bAR KO mice compared to wild-type (WT) mice. nih.gov, sci-hub.se The average area of the intima and the intima to media (I/M) ratio were more than 2-fold greater in KO mice. nih.gov, sci-hub.se

Further research indicated that bone marrow A2bARs contribute significantly to tissue protection from vascular injury and neointima formation. nih.gov Additionally, an augmented inflammatory response, characterized by approximately 2-fold greater plasma levels of TNF-α in non-injured A2bAR KO mice compared to WT mice, contributes to neointima formation in these models. nih.gov These findings collectively suggest that 2-Octynyladenosine's inhibitory effect on neointima formation is mediated, at least in part, through its agonistic activity at adenosine A2 receptors, which are crucial in modulating vascular smooth muscle cell proliferation and inflammatory responses.

Table 2: Neointima Formation in Vascular Injury Models

Model/ConditionIntima Area (Relative to WT)Intima/Media (I/M) Ratio (Relative to WT)Key ObservationReference
A2bAR KO Mice (Femoral Artery Injury)>2-fold greater>2-fold greaterMarkedly thickened neointima nih.gov, sci-hub.se
WT Mice (Femoral Artery Injury)BaselineBaselineNormal neointima formation nih.gov, sci-hub.se
2-Octynyladenosine Treatment (Rat Femoral Artery Injury)ReducedReducedInhibited neointima formation aai.org

Ocular Pressure Models

2-Octynyladenosine (YT-146) has also been explored for its potential in modulating intraocular pressure (IOP), a critical factor in conditions like glaucoma.

Detailed Research Findings: Studies have indicated that 2-alkynyladenosine derivatives, including 2-Octynyladenosine (YT-146), can induce ocular hypotension. sci-hub.se, nii.ac.jp Research in rabbits has investigated the involvement of the adenosine A2a receptor in the decrease of intraocular pressure induced by 2-Octynyladenosine. nii.ac.jp While specific quantitative data tables for 2-Octynyladenosine's direct effect on IOP in these models were not explicitly detailed in the provided search results, the compound's classification as an "Inactive Indication" for glaucoma in some databases and its mention in the context of "ocular hypertension models" suggest its historical or ongoing investigation in this area. sci-hub.se The general class of 2-alkynyladenosine derivatives has been shown to cause a sustained reduction of intraocular pressure when administered topically in normal rats. nih.gov

Advanced Analytical Techniques for Molecular Pathway and Biomarker Analysis

Understanding the molecular pathways and identifying biomarkers associated with 2-Octynyladenosine's effects requires the application of advanced analytical techniques. These methodologies provide insights into its interactions with biological targets and the resulting cellular and physiological changes.

Radioligand Binding Assays: These assays are fundamental for characterizing the affinity and selectivity of 2-Octynyladenosine for specific adenosine receptor subtypes (A1, A2A, A2B, A3). By using radiolabeled ligands, researchers can quantify the binding of 2-Octynyladenosine to its target receptors, providing crucial data on its pharmacological profile. mdpi.com, tohoku.ac.jp

cAMP Assays: As an adenosine A2 receptor agonist, 2-Octynyladenosine's mechanism often involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov, tohoku.ac.jp cAMP assays are employed to measure these changes, thereby confirming the activation of specific signaling pathways downstream of adenosine receptor binding. nih.gov, aai.org

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is utilized for the quantitative analysis of adenosine and related metabolites like cAMP in biological samples. aai.org, researchgate.net This technique allows for precise measurement of changes in these key signaling molecules in response to 2-Octynyladenosine treatment, contributing to the understanding of its metabolic and signaling effects. aai.org, researchgate.net

Molecular Modeling and Dynamics: Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the precise interactions between 2-Octynyladenosine and its target adenosine receptors at an atomic level. mdpi.com These methods help to rationalize structure-activity relationships, guide lead optimization, and decipher the roles of specific amino acid residues in ligand binding and receptor activation. mdpi.com

Transcriptomics and Metabolomics: For a more comprehensive understanding of the molecular mechanisms, multi-omics approaches, including transcriptomics (studying gene expression changes) and metabolomics (profiling small-molecule metabolites), are increasingly applied in drug mechanism of action studies. nih.gov, mdpi.com These high-throughput techniques, often relying on liquid chromatography-mass spectrometry (LC-MS) for metabolomics, provide a holistic view of cellular responses to compounds like 2-Octynyladenosine, revealing alterations in metabolic pathways and gene regulation. nih.gov, mdpi.com

RT-PCR: Reverse transcription polymerase chain reaction (RT-PCR) is used to assess the expression levels of adenosine receptor genes (AdoR) in various cell types and tissues, providing insights into whether 2-Octynyladenosine's effects are correlated with changes in receptor expression. aai.org

These advanced analytical techniques, ranging from biochemical assays to computational modeling and omics technologies, collectively enable a detailed investigation into the molecular pathways influenced by 2-Octynyladenosine and the identification of potential biomarkers of its therapeutic effects.

Current Research Challenges and Future Directions for 2 Octynyladenosine

Addressing Discrepancies in Receptor Subtype Specificity and Off-Target Effects

Adenosine (B11128), an endogenous nucleoside, exerts its diverse physiological effects by activating a family of G-protein coupled receptors, namely the A1, A2a, A2b, and A3 adenosine receptor subtypes. nih.govctdbase.orgfishersci.fi 2-Octynyladenosine (B1663861) functions as an agonist at adenosine receptors. nih.govfishersci.nl A significant challenge in developing adenosine receptor modulators, including 2-Octynyladenosine, lies in achieving high selectivity for a particular receptor subtype while minimizing activity at other adenosine receptors and avoiding broader off-target effects. This is a common hurdle for G-protein coupled receptors due to similarities in their ligand-binding pockets. sketchfab.comwikipedia.org

For instance, the A2b adenosine receptor (A2bAR) is characterized as a low-affinity receptor, typically activated by micromolar concentrations of adenosine. ctdbase.org While 2-Octynyladenosine has been identified as an A2 receptor agonist that can inhibit neointima formation in an in vivo model of smooth muscle cell proliferation, its precise selectivity profile across all adenosine receptor subtypes (A1, A2a, A2b, A3) requires thorough characterization to fully understand its therapeutic window and potential side effects. nih.gov Research has indicated that specific mutations, such as an Asn to Tyr substitution at position 7.36 of the A2B receptor, can selectively enhance the affinity of 2-substituted agonists like 2-Octynyladenosine, suggesting avenues for improving subtype specificity through targeted molecular design. ctdbase.org

Off-target effects are a general concern in drug development, potentially leading to unintended biological consequences. Strategies to mitigate these effects often involve designing compounds with enhanced specificity for their intended targets or employing delivery methods that restrict drug exposure to specific tissues. tocris.comnih.gov The comprehensive understanding of 2-Octynyladenosine's interaction with all adenosine receptor subtypes and other potential off-targets is crucial for refining its therapeutic profile and ensuring its safety.

Translational Pathways and Clinical Development Considerations for 2-Octynyladenosine

The preclinical research on 2-Octynyladenosine (YT-146) has demonstrated promising therapeutic potential, particularly in the context of cardiovascular diseases. Studies in ischemic/reperfused rat hearts have shown that 2-Octynyladenosine exhibits cardioprotective effects. fishersci.fifishersci.nlnih.govnih.govwikipedia.orgzhanggroup.orguni.luinvivochem.cn Specifically, pre-ischemic treatment with 2-Octynyladenosine significantly improved the post-ischemic recovery of left ventricular developed pressure and led to a greater restoration of high-energy phosphate (B84403) content in reperfused hearts compared to untreated hearts. fishersci.nluni.lu Furthermore, in vivo models of smooth muscle cell proliferation have indicated that 2-Octynyladenosine can inhibit neointima formation. nih.gov

The translation of such preclinical findings into clinical applications involves rigorous development phases. It has been reported that 2-Octynyladenosine (2-OA) is one of five nucleoside derivatives that have progressed into clinical trials. nih.gov While the specific phase of clinical development for 2-Octynyladenosine itself is not detailed in all available information, the general pathway for drug development typically includes Phase I (safety), Phase II (efficacy and safety in target population), and Phase III (large-scale efficacy and safety). cenmed.comwikipedia.orgguidetopharmacology.orgcenmed.com Phase II trials are often considered the most challenging hurdle in drug development. cenmed.com The demonstrated cardioprotective and anti-proliferative effects in preclinical models suggest that 2-Octynyladenosine's translational pathway could focus on cardiovascular indications or conditions involving abnormal cell proliferation.

Exploration of Synergistic Therapeutic Combinations Involving 2-Octynyladenosine

The exploration of synergistic therapeutic combinations represents a significant future direction for 2-Octynyladenosine. Combining drugs is a well-established strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially mitigate off-target effects by allowing for lower doses of individual agents. uni.lu This approach can lead to improved selectivity by targeting multiple pathways or by leveraging differential expression of drug targets in specific cellular contexts. uni.lu

Given 2-Octynyladenosine's role as an adenosine receptor agonist and its observed cardioprotective effects, it could theoretically be combined with other agents to achieve enhanced therapeutic outcomes in cardiovascular diseases or other conditions where adenosine signaling plays a crucial role. While specific synergistic combinations involving 2-Octynyladenosine are not extensively detailed in current public research, the general principle of combination therapy suggests a promising avenue for future investigation. For example, in the context of myocardial ischemia/reperfusion injury, combining 2-Octynyladenosine with agents that address other aspects of the injury cascade could lead to more comprehensive protection. The development of such combinations would necessitate careful preclinical evaluation to identify optimal drug ratios, assess combined efficacy, and monitor for any unforeseen interactions.

Development of Advanced Delivery Systems for Targeted 2-Octynyladenosine Administration

The development of advanced drug delivery systems (DDS) is crucial for maximizing the therapeutic efficacy of compounds like 2-Octynyladenosine while minimizing systemic exposure and potential off-target accumulation. Targeted delivery can improve the pharmacokinetic and pharmacodynamic profiles of a drug, ensuring that a higher concentration reaches the intended site of action.

Common advanced delivery systems include liposomes and nanoparticles, which are widely utilized as nanocarriers due to their ability to enhance drug stability, improve targeting, sustain drug release, and increase encapsulation efficiency. Research has already explored the use of liposomes in conjunction with 2-Octynyladenosine, as indicated by studies involving its differential vasodilatory action in the presence of liposomes on rat aorta rings. Furthermore, 2-Octynyladenosine (YT-146) has been mentioned in the context of cardioprotective effects when discussing nanoparticles. nih.govzhanggroup.org

Despite the promise of nanocarriers, challenges remain, including achieving sufficient size homogeneity, ensuring reproducible synthesis and manufacturing, managing potential high uptake in the liver, and addressing the systemic toxicity of the carrier materials themselves. nih.gov Future directions for 2-Octynyladenosine delivery systems will likely focus on overcoming these challenges through the design of biocompatible and biodegradable nanoparticles or liposomes that can precisely deliver the compound to specific tissues or cells, thereby enhancing its therapeutic impact and reducing unwanted systemic effects.

Q & A

Q. How can researchers characterize the chemical structure of 2-Octynyladenosine to confirm its identity?

Methodological Answer: Utilize analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to verify molecular structure. For example, NMR can confirm the presence of the octynyl moiety and adenosine backbone by analyzing proton and carbon shifts. Cross-reference spectral data with computational models or literature for validation. Ensure reproducibility across multiple batches to rule out synthesis impurities .

Q. What factors influence the stability of 2-Octynyladenosine under experimental conditions?

Methodological Answer: Stability depends on pH, temperature, solvent polarity, and exposure to enzymatic degradation. Conduct accelerated stability studies by incubating the compound under varying conditions (e.g., 4°C vs. 37°C, acidic vs. neutral buffers) and quantify degradation via HPLC. Evidence from related adenosine analogs suggests that the octynyl group may confer hydrolytic sensitivity, requiring inert atmospheres or stabilizers like EDTA in aqueous solutions .

Q. How can researchers detect and quantify 2-Octynyladenosine in biological matrices?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ²H- or ¹³C-labeled analogs) to enhance specificity and accuracy. Validate the method using spike-recovery experiments in plasma, cell lysates, or tissue homogenates. Optimization of extraction protocols (e.g., solid-phase extraction) is critical to minimize matrix interference .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2-Octynyladenosine be systematically resolved?

Methodological Answer: Apply contradiction analysis frameworks to identify variables causing discrepancies (e.g., cell line specificity, assay endpoints, or compound purity). Replicate studies under standardized conditions, and perform meta-analyses of existing data to isolate confounding factors. For instance, inconsistent cytotoxicity results may arise from differences in adenosine receptor expression across cell models. Validate findings using orthogonal assays (e.g., enzymatic activity vs. gene expression profiling) .

Q. What experimental design considerations are critical for studying the structure-activity relationships (SAR) of 2-Octynyladenosine derivatives?

Q. What methodologies are effective for analyzing the metabolic pathways of 2-Octynyladenosine in cellular systems?

Methodological Answer: Combine isotopic tracing (e.g., ¹⁴C-labeled 2-Octynyladenosine) with metabolomic profiling to track incorporation into nucleotides or degradation products. Use CRISPR-Cas9 knockout models to assess enzyme-specific pathways (e.g., adenosine deaminase or kinases). Data should be contextualized with kinetic parameters (e.g., Michaelis-Menten constants) to differentiate primary metabolic routes from secondary pathways .

Data Analysis and Reporting

Q. How should researchers present raw and processed data for studies involving 2-Octynyladenosine to ensure reproducibility?

Methodological Answer: Segregate raw data (e.g., chromatograms, spectral files) into appendices, while processed data (e.g., normalized activity curves, statistical summaries) should be included in the main text. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing datasets in public repositories like Zenodo. Use standardized formats for tables and figures, ensuring axis labels and error bars are explicitly defined .

Q. What strategies can mitigate bias when interpreting dose-response relationships for 2-Octynyladenosine?

Methodological Answer: Implement blinding protocols during data collection and analysis. Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values, and report confidence intervals. Cross-validate results with independent assays (e.g., electrophysiology for receptor-mediated effects) to confirm mechanistic hypotheses .

Ethical and Methodological Rigor

Q. How can researchers address ethical concerns in studies involving 2-Octynyladenosine, particularly in animal models?

Methodological Answer: Follow institutional guidelines for humane endpoints and sample sizes justified by power analysis. Include negative controls (e.g., vehicle-treated groups) and validate findings in ex vivo or in vitro systems to reduce animal use. Transparently report attrition rates and experimental anomalies in supplementary materials .

Q. What are the best practices for integrating conflicting literature on 2-Octynyladenosine into a cohesive review?

Methodological Answer: Construct a literature matrix categorizing studies by methodology, model systems, and outcomes. Use citation tracing tools (e.g., Web of Science) to identify seminal works and resolve contradictions through systematic review frameworks like PRISMA. Highlight gaps requiring further validation, such as species-specific pharmacokinetics or off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.